Heptadecan-6-one

Description

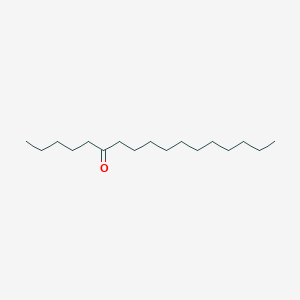

Heptadecan-6-one refers to a ketone-containing polycyclic organic compound characterized by a 17-membered carbon backbone (heptadecane) with a ketone group at the sixth position. The term is often used in the context of complex fused-ring systems, where the ketone is embedded within a tetracyclic or polycyclic framework. For example:

- (1R,2R,4S,9S,10S)-4-Hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]this compound (CAS 23360-87-4) is a hydroxylated derivative with two nitrogen atoms (diaza) in its tetracyclic structure, classified as a lupin alkaloid .

- 17-(3,5-Dihydroxy-phenyl)-heptadecan-6-one (C₂₃H₃₈O₃, molecular mass 362.6 Da) is a ketophenol derivative studied for its conformational flexibility and hydrogen-bonding behavior in modeling kerogen .

These variants highlight the structural diversity within the this compound family, which often includes nitrogen heteroatoms, hydroxyl groups, or aromatic substituents.

Properties

CAS No. |

22026-13-7 |

|---|---|

Molecular Formula |

C17H34O |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

heptadecan-6-one |

InChI |

InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h3-16H2,1-2H3 |

InChI Key |

LRVKCBZAFZUCCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecan-6-one can be synthesized through several methods. One common synthetic route involves the oxidation of heptadecan-6-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of heptadecan-6-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The dehydrogenation reaction efficiently converts heptadecan-6-ol to this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-6-one undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to heptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group in this compound can be reduced to heptadecan-6-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions where the ketone group is replaced by other functional groups. For example, it can react with hydrazine to form heptadecan-6-hydrazone.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Hydrazine (N2H4) in ethanol.

Major Products Formed

Oxidation: Heptadecanoic acid.

Reduction: Heptadecan-6-ol.

Substitution: Heptadecan-6-hydrazone.

Scientific Research Applications

Heptadecan-6-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used as a fragrance ingredient in the cosmetic and personal care industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptadecan-6-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. For example, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, by interfering with the signaling pathways that lead to its activation .

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Complexity :

- The phenyl-substituted this compound has a linear C17 chain, whereas Matrine and its derivatives feature fused tetracyclic systems with nitrogen atoms.

- Nitrogen heteroatoms in Matrine and 13-hydroxylupanine confer basicity, enabling interactions with biological targets (e.g., ion channels, enzymes) .

Functional Group Impact: The dihydroxy-phenyl group in the kerogen-modeling compound enhances hydrogen-bonding capacity, critical for stabilizing intramolecular conformations. Hydroxyl groups in 4-hydroxy- and 13-hydroxy-derivatives increase polarity, affecting solubility and reactivity compared to non-hydroxylated analogs.

Molecular Weight and Applications :

Biological Activity

Heptadecan-6-one, a long-chain ketone with the molecular formula C17H34O, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by a long hydrophobic carbon chain with a ketone functional group. This structure influences its interaction with biological systems, making it a subject of interest in pharmacological research.

Biological Activities

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions .

3. Antioxidant Activity

The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological effects of this compound are mediated through several mechanisms:

- Interaction with Cell Membranes : The hydrophobic nature of this compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Enzyme Modulation : The compound can modulate the activity of enzymes involved in inflammatory processes, enhancing its therapeutic potential against inflammatory diseases.

- Signal Transduction Pathways : By interfering with signaling pathways such as NF-κB, this compound can downregulate the expression of genes associated with inflammation and immune responses .

Case Study 1: Antimicrobial Efficacy

A study published in Innovare Academics assessed the antimicrobial efficacy of various long-chain ketones, including this compound. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Study 2: Anti-inflammatory Potential

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The treatment significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.